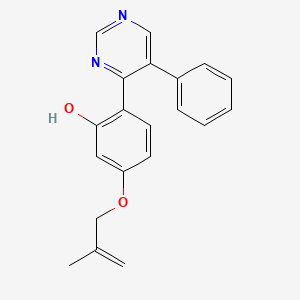

5-((2-Methylallyl)oxy)-2-(5-phenylpyrimidin-4-yl)phenol

Description

5-((2-Methylallyl)oxy)-2-(5-phenylpyrimidin-4-yl)phenol is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a phenyl group at the 5-position and a phenol moiety at the 2-position. The phenol group is further modified with a 2-methylallyl ether substituent at the 5-position. Its synthesis likely involves cross-coupling methodologies, as evidenced by analogous compounds in the literature .

Properties

IUPAC Name |

5-(2-methylprop-2-enoxy)-2-(5-phenylpyrimidin-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-14(2)12-24-16-8-9-17(19(23)10-16)20-18(11-21-13-22-20)15-6-4-3-5-7-15/h3-11,13,23H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTOUYZEWHYCQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-(5-(2-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol (CAS 849920-52-1)

- Key Differences : The phenyl group at the pyrimidine’s 5-position is substituted with a 2-methoxy group instead of a simple phenyl.

- Impact : The methoxy group is electron-donating, enhancing the electron density of the pyrimidine ring. This may alter binding affinity in biological systems compared to the unsubstituted phenyl in the target compound .

- Synthesis : Likely employs a Suzuki-Miyaura coupling for aryl-aryl bond formation, similar to methods in and .

2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol (CAS 899384-92-0)

- Key Differences: The pyrimidine bears an amino group at the 2-position and a methyl group at the 6-position. The phenol’s 5-position is substituted with a 4-fluorobenzyloxy group.

- The 4-fluorobenzyloxy group introduces lipophilicity and metabolic stability compared to the 2-methylallyloxy group .

Functional Group Modifications on the Phenol Moiety

5-[(tetrahydro-2H-pyran-4-yl)oxy]-4-quinazolinamine (CAS 280773-16-2)

- Key Differences: Replaces the pyrimidine-phenol scaffold with a quinazoline core. The phenol’s oxygen is part of a tetrahydropyranyl ether.

- Impact : The tetrahydropyranyl group enhances solubility in polar solvents, contrasting with the lipophilic 2-methylallyloxy group in the target compound .

Core Heterocycle Variations

5-(4-Amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine

- Key Differences: Features a fused pyrrolopyrimidine core with amino and methyl substituents.

Computational Analysis

Tools like Multiwfn () enable comparative studies of electronic properties. For example:

- Electrostatic Potential (ESP): The target compound’s phenyl group may create a distinct ESP surface compared to methoxy-substituted analogs, influencing receptor interactions .

- HOMO-LUMO Gap : Substituents like the electron-donating methoxy group in CAS 849920-52-1 could reduce the HOMO-LUMO gap, enhancing reactivity .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.